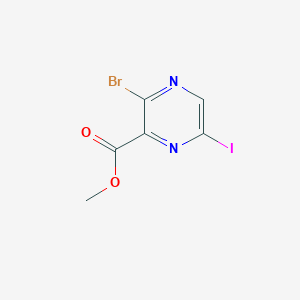

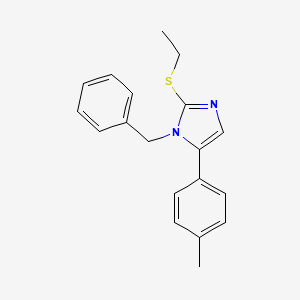

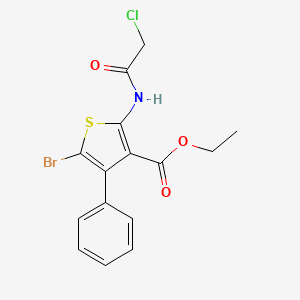

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

科学的研究の応用

Antifungal Activity

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has demonstrated potent antifungal properties. Researchers have explored its efficacy against various fungal pathogens, including Candida species and dermatophytes. The compound’s mechanism of action involves inhibiting fungal cell membrane synthesis by disrupting ergosterol biosynthesis. Its potential as an antifungal agent warrants further investigation for clinical applications .

Anticancer Potential

Studies have investigated the anticancer effects of this imidazole derivative. It appears to interfere with cancer cell proliferation and induce apoptosis. Researchers have explored its activity against different cancer types, including breast, lung, and colon cancer. The compound’s ability to target specific signaling pathways makes it an intriguing candidate for cancer therapy .

Anti-Inflammatory Properties

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators. These properties suggest its potential in managing inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound’s thioether group contributes to its antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Researchers have explored its potential in preventing oxidative damage-related diseases, including neurodegenerative disorders .

Metal Ion Chelation

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole can chelate metal ions due to its sulfur-containing moiety. This property has implications in metal detoxification and as a potential therapeutic agent for metal overload disorders .

Coordination Chemistry

The compound’s imidazole ring allows it to coordinate with transition metal ions. Researchers have investigated its coordination behavior and explored its applications in catalysis and materials science .

特性

IUPAC Name |

1-benzyl-2-ethylsulfanyl-5-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S/c1-3-22-19-20-13-18(17-11-9-15(2)10-12-17)21(19)14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZUZIWKHRLTKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

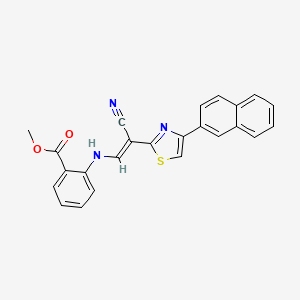

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2417947.png)

![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)

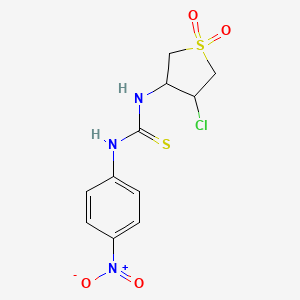

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)

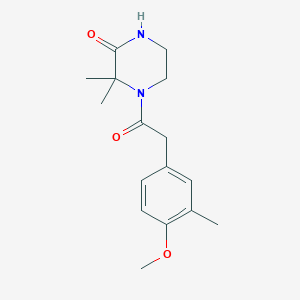

![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)